Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate

Description

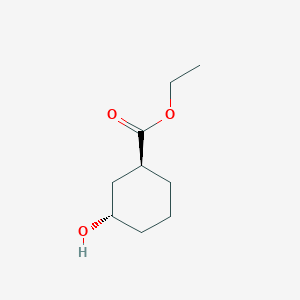

Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring an ethyl ester group at the 1-position and a hydroxyl group at the 3-position.

Properties

IUPAC Name |

ethyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAOLPQGOBDXBH-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC[C@@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate typically involves the esterification of (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

(1S,3S)-rel-3-hydroxycyclohexane-1-carboxylic acid+ethanolacid catalystEthyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like halides (e.g., HCl, HBr) can be used to substitute the hydroxyl group.

Major Products Formed

Oxidation: Formation of 3-oxocyclohexane-1-carboxylate or 3-carboxycyclohexane-1-carboxylate.

Reduction: Formation of ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-methanol.

Substitution: Formation of ethyl (1S,3S)-rel-3-halocyclohexane-1-carboxylate.

Scientific Research Applications

Pharmaceutical Applications

Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate is primarily studied for its potential as a pharmaceutical intermediate. Its chirality can be leveraged to develop enantioselective drugs that target specific biological pathways.

Case Studies

- Enantiomeric Drug Development : Research indicates that the (1S,3S) configuration can enhance binding affinity to certain receptors compared to its stereoisomers. For instance, derivatives of this compound have shown promise in treating metabolic disorders by interacting with proteins involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies have suggested that compounds structurally similar to this compound exhibit antimicrobial properties. Ongoing research aims to evaluate its efficacy against various bacterial strains .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications.

Synthetic Routes

The synthesis typically involves multi-step reactions that can be optimized for yield and purity. Notable methods include:

- Esterification Reactions : Utilizing acid chlorides or anhydrides to form esters.

- Reduction Reactions : Converting ketones or aldehydes into alcohols or other functional groups .

Biochemical Interactions

Understanding the interactions of this compound with biological macromolecules is crucial for its application in drug design.

Binding Affinity Studies

Research has focused on the compound's ability to bind with proteins involved in signal transduction pathways:

- Protein Interaction Studies : Initial findings suggest that this compound may influence the activity of enzymes critical in metabolic processes, potentially leading to new therapeutic strategies .

Comparative Analysis of Related Compounds

The following table illustrates how variations in structure affect the properties and applications of related compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Ethyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate | Stereoisomer | Different stereochemistry affecting biological activity |

| Ethyl 4-fluoro-3-hydroxycyclohexane-1-carboxylate | Halogenated variant | Altered pharmacokinetics due to fluorine |

| Ethyl 4-methyl-3-hydroxycyclohexane-1-carboxylate | Methyl substitution | Different solubility and reactivity |

Mechanism of Action

The mechanism of action of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

This substitution may also increase lipophilicity, affecting bioavailability .

Bicyclo Derivatives (C₁₂H₁₈O₅ and C₁₄H₂₃NO₅): The bicyclic frameworks impose conformational rigidity, which could improve binding specificity in biological systems. The isopropylidene and Boc groups serve as protective moieties, enabling selective deprotection in multi-step syntheses .

Brominated Cyclopentane (C₇H₁₁BrO₂) : The smaller cyclopentane ring and bromine substituent make this compound more reactive in nucleophilic substitution reactions, contrasting with the target’s hydroxyl group, which may participate in oxidation or esterification .

Carboxylic Acid Analog (C₇H₁₂O₃) : The absence of an ester group results in higher acidity (pKa ~4-5), making it suitable for ionic interactions or coordination chemistry, unlike the target’s ester, which is more lipophilic and hydrolytically stable .

Biological Activity

Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate is a chiral organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique stereochemistry and functional groups contribute to its biological activity, making it a valuable subject of study.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 172.22 g/mol

- CAS Number : 1239311-14-8

- Purity : Typically ≥ 97% .

The compound features a cyclohexane ring with a hydroxyl group and an ester functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound's reactivity and binding affinity. Its stereochemistry plays a crucial role in determining its biological effects, as different stereoisomers can exhibit varying activities.

1. Enzyme Interaction Studies

This compound has been investigated for its potential role in enzyme-catalyzed reactions. It serves as a substrate for studying enzyme specificity and mechanisms. Research indicates that this compound can modulate the activity of certain enzymes, making it useful in biochemical assays .

2. Pharmaceutical Development

The compound is explored for its potential therapeutic applications, particularly in the synthesis of chiral drugs. Its ability to act as a chiral building block allows for the development of pharmaceuticals with improved efficacy and reduced side effects. Studies have shown that derivatives of this compound exhibit anti-inflammatory and anticancer properties .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Comparison with Similar Compounds

This compound can be compared with other similar compounds to understand its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate | Different stereochemistry | Varies significantly in enzyme interaction profiles |

| Ethyl 3-hydroxycyclopentanecarboxylate | Smaller ring size | May exhibit different conformational flexibility affecting reactivity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate, and how is stereochemical integrity maintained?

- The synthesis typically involves cyclization of precursors like propanedioic acid derivatives, followed by hydroxylation using osmium tetroxide or hydrogen peroxide to introduce the hydroxyl group at the 3-position. Stereochemical control is achieved via optimized reaction conditions (e.g., temperature, catalysts) and chiral auxiliaries. For example, hydroxylation reagents like OsO₄ ensure cis-dihydroxylation, while esterification with ethanol preserves the ethyl carboxylate group . Post-synthesis, techniques like X-ray crystallography (using SHELX programs) validate stereochemistry .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms functional groups and stereochemistry. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. X-ray crystallography (via SHELX software) resolves absolute configuration, particularly for bicyclic analogs. For example, the (1S,3S) configuration is confirmed by comparing experimental data with computational models (e.g., PubChem’s InChI descriptors) .

Q. What are the primary applications of this compound in biochemical research?

- It serves as a chiral building block for enzyme inhibitors (e.g., proteases) and bioconjugation probes. Its hydroxyl and ester groups enable hydrogen bonding and covalent modifications, useful in studying protein-ligand interactions . Derivatives have shown preliminary antimicrobial and anticancer activity in cell-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between stereoisomers of this compound?

- Comparative studies using enantiomerically pure samples are essential. For example, (1S,3S) vs. (1R,3R) isomers exhibit divergent enzyme inhibition profiles due to spatial compatibility with active sites. Activity assays (e.g., IC₅₀ measurements) paired with molecular docking simulations can rationalize these differences. Case studies show that (1S,3S) derivatives bind more effectively to proteases than their enantiomers .

Q. What methodological strategies are recommended for optimizing reaction yields in large-scale synthesis?

- Continuous flow reactors and immobilized catalysts improve scalability. For instance, replacing batch esterification with flow chemistry reduces side reactions. Purification via automated flash chromatography or crystallization enhances purity (>97%). Industrial-scale protocols emphasize solvent recovery and green chemistry principles (e.g., replacing toxic OsO₄ with enzymatic hydroxylation) .

Q. How does the compound’s stereochemistry influence its metabolic stability in pharmacokinetic studies?

- The (1S,3S) configuration increases metabolic resistance compared to non-chiral analogs. In vitro assays using liver microsomes show slower ester hydrolysis due to steric hindrance from the cyclohexane ring. Radiolabeled studies (e.g., ¹⁴C-tracing) quantify metabolite formation, revealing that hydroxylation at the 3-position reduces oxidative degradation .

Q. What advanced computational methods are used to predict interactions between this compound and biological targets?

- Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. Molecular Dynamics (MD) simulations model binding kinetics to enzymes like cyclooxygenase-2. Pharmacophore mapping aligns the hydroxyl and ester groups with target active sites, validated via isothermal titration calorimetry (ITC) .

Methodological Considerations

- Handling Contradictory Crystallographic Data : When SHELX-refined structures conflict with NMR data, cross-validate using alternative software (e.g., Olex2) and revisit crystallization conditions to rule out polymorphism .

- Stereochemical Purity in Synthesis : Use chiral HPLC (e.g., Daicel columns) to separate enantiomers. Polarimetry or circular dichroism (CD) confirms optical rotation .

- Toxicity Mitigation : Derivatives with azido or Boc-protected groups require strict safety protocols (e.g., fume hoods, PPE) due to potential mutagenicity. Refer to GHS guidelines for handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.